[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone
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Overview
Description
[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone: is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring through an ethenyl bridge, and further connected to a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.
Vinylation: The benzimidazole derivative is then subjected to a vinylation reaction using appropriate reagents to introduce the ethenyl group.
Coupling with Thiophene: The vinylated benzimidazole is then coupled with a thiophene derivative under suitable conditions.
Attachment of Phenylmethanone: Finally, the thiophene-linked benzimidazole is reacted with a benzoyl chloride derivative to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the ethenyl group to an ethyl group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the benzimidazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzimidazole or thiophene derivatives.
Scientific Research Applications
[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the bioactive benzimidazole moiety.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of [5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting key enzymes or disrupting cellular processes. The thiophene ring can enhance the compound’s ability to intercalate with DNA, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- [5-(1-methylbenzimidazol-2-yl)thiophen-2-yl]-phenylmethanone
- 4-[5-[(E)-2-cyano-2-(1-methylbenzimidazol-2-yl)ethenyl]furan-2-yl]benzenesulfonamide
Uniqueness
[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone: stands out due to its combination of a benzimidazole moiety with a thiophene ring and a phenylmethanone group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[5-[(E)-2-(1-methylbenzimidazol-2-yl)ethenyl]thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-23-18-10-6-5-9-17(18)22-20(23)14-12-16-11-13-19(25-16)21(24)15-7-3-2-4-8-15/h2-14H,1H3/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFJBRSTOVANCH-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=C(S3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(S3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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